N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
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Overview
Description
Fatty acid amide hydrolase inhibitor 1 is a compound that inhibits the enzyme fatty acid amide hydrolase. Fatty acid amide hydrolase is responsible for the degradation of endocannabinoids, such as anandamide, which play a crucial role in various physiological processes including pain, mood, and appetite regulation . By inhibiting fatty acid amide hydrolase, fatty acid amide hydrolase inhibitor 1 increases the levels of endocannabinoids, thereby enhancing their effects .
Preparation Methods
The synthesis of fatty acid amide hydrolase inhibitor 1 typically involves a combination of ligand-based virtual screening and structure-based drug discovery . This process includes chemical graph mining, quantitative structure–activity relationship modeling, and molecular docking techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fatty acid amide hydrolase inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fatty acid amide hydrolase inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the endocannabinoid system and its role in various physiological processes . In biology, it is used to investigate the effects of endocannabinoid signaling on cellular functions . In medicine, fatty acid amide hydrolase inhibitor 1 is being explored as a potential therapeutic agent for conditions such as chronic pain, anxiety, depression, and neurodegenerative diseases . In industry, it is used in the development of new drugs targeting the endocannabinoid system .
Mechanism of Action
Fatty acid amide hydrolase inhibitor 1 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase . This inhibition prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules . The primary molecular targets of fatty acid amide hydrolase inhibitor 1 are the cannabinoid receptors CB1 and CB2, as well as other receptors such as GPR55, peroxisome proliferator-activated receptors, and vanilloid receptors . The pathways involved include the modulation of cyclic AMP levels and ion channel activities .
Comparison with Similar Compounds
Fatty acid amide hydrolase inhibitor 1 is unique in its ability to selectively inhibit fatty acid amide hydrolase without affecting other enzymes . Similar compounds include URB597, OL-135, and AKU-005, which also inhibit fatty acid amide hydrolase but may have different selectivity profiles and pharmacological effects . Fatty acid amide hydrolase inhibitor 1 stands out due to its high potency and specificity .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKSFUEBSXSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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